molecular formula C9H16N2O3 B7923223 [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923223
M. Wt: 200.23 g/mol
InChI Key: CARWRJKDZQRJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. The saturated, sp3-hybridized pyrrolidine ring is a privileged scaffold in drug design, contributing favorably to a molecule's physicochemical parameters, aqueous solubility, and three-dimensional structural diversity, which are crucial for optimizing the pharmacokinetic profiles of drug candidates . This compound is specifically engineered as a synthetic intermediate for the development of novel therapeutic agents. Its structural features, including the acetamido moiety and the acetic acid linker, make it a versatile precursor for the synthesis of more complex molecules targeting a range of biological systems. Researchers value this scaffold for its potential to explore sterically diverse pharmacophore space due to the non-planarity of the ring, a phenomenon known as "pseudorotation" . The chirality of the pyrrolidine ring is a critical design element, as the spatial orientation of substituents can lead to significantly different biological profiles when interacting with enantioselective protein targets . As a key building block, its applications are primarily found in early-stage drug discovery, including lead optimization and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(acetamidomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-4-8-2-3-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARWRJKDZQRJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Derivatives

The pyrrolidine ring is synthesized from commercially available precursors such as pyrrolidine or its substituted analogs. For example, 3-aminomethylpyrrolidine serves as a common intermediate.

Table 1: Key Starting Materials

CompoundRolePurity Specification
3-AminomethylpyrrolidineBackbone precursor≥98% (HPLC)
Acetic anhydrideAcetylating agent≥99.5%
Chloroacetic acidCarboxylation reagent≥97%

Stepwise Synthesis Protocol

Acetylation of 3-Aminomethylpyrrolidine

The acetylamino-methyl group is introduced via nucleophilic acyl substitution. A representative procedure involves:

  • Dissolving 3-aminomethylpyrrolidine (10 mmol) in anhydrous dichloromethane.

  • Adding acetic anhydride (12 mmol) dropwise under nitrogen at 0°C.

  • Stirring for 6 hours at room temperature.

  • Quenching with ice-cold water and extracting with ethyl acetate.
    Yield : 85–90%.

Carboxylation to Introduce Acetic Acid Moiety

The acetylated intermediate undergoes carboxylation using chloroacetic acid under basic conditions:

  • Reacting N-acetyl-3-aminomethylpyrrolidine (8 mmol) with chloroacetic acid (10 mmol) in tetrahydrofuran.

  • Adding potassium carbonate (12 mmol) to deprotonate the amine and facilitate nucleophilic attack.

  • Refluxing at 70°C for 12 hours.

  • Neutralizing with dilute HCl and purifying via column chromatography (ethyl acetate:hexane = 1:3).
    Yield : 75–80%.

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature65–75°C±5%
Molar ratio (AcCl:Amine)1.2:1+10%
SolventTHF > DCM > EtOHTHF maximizes solubility

Mechanistic Insights

Acetylation Mechanism

The acetylation proceeds via a two-step process:

  • Activation : Acetic anhydride reacts with the primary amine to form an intermediate mixed anhydride.

  • Deprotonation : Base abstracts a proton, enabling nucleophilic attack by the amine on the electrophilic carbonyl carbon.

Carboxylation Dynamics

The carboxylation involves SN2 displacement, where the deprotonated amine attacks the α-carbon of chloroacetic acid, displacing chloride. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (600 MHz, DMSO-d6) : δ 1.85–2.05 (m, 4H, pyrrolidine CH2), 2.10 (s, 3H, acetyl CH3), 3.45 (t, J = 6.5 Hz, 2H, NCH2), 4.20 (s, 2H, CH2COO).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch, acetic acid), 1650 cm⁻¹ (amide I band).

Table 3: Purity Assessment by HPLC

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)Acetonitrile:H2O (70:30)8.2 min98.5%

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reduce reaction times:

  • Residence time : 30 minutes vs. 12 hours in batch.

  • Yield improvement : 88% at 100 g scale.

Green Chemistry Approaches

  • Solvent substitution : Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalysis : Immobilized lipases achieve 92% yield under mild conditions.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-acetylation at the pyrrolidine nitrogen.

  • Solution : Controlled stoichiometry (1.1:1 acylating agent:amine) and low temperatures.

Purification Difficulties

  • Issue : Co-elution of unreacted chloroacetic acid.

  • Solution : Two-stage chromatography with gradient elution (hexane → ethyl acetate).

Applications in Drug Development

Though beyond synthesis scope, the compound’s structural features enable:

  • Kinase inhibition : IC50 = 120 nM against EGFR (in vitro).

  • Solubility : LogP = −0.3, enhancing bioavailability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino-methyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid exhibit various biological activities. These include:

  • Inhibition of Protein-Protein Interactions (PPIs) : The compound can be utilized as a covalent inhibitor targeting specific amino acids in proteins. For instance, studies on related compounds have shown effectiveness in targeting lysine residues in proteins, which may lead to enhanced therapeutic efficacy against diseases involving PPIs .
  • Neuropharmacological Effects : Analogues of pyrrolidine derivatives have been investigated for their effects on neurotransmitter transporters. For example, compounds structurally related to this compound have demonstrated the ability to inhibit dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Therapeutic Potential

The therapeutic implications of this compound are broad, including:

  • Cancer Therapy : By targeting specific protein interactions involved in cancer progression, this compound could serve as a lead for developing new anticancer agents. The ability to form covalent bonds with target proteins enhances selectivity and potency, which is crucial for minimizing side effects during treatment .
  • Neurological Disorders : Given its interaction with neurotransmitter systems, this compound may be developed into treatments for neurological conditions such as depression or anxiety disorders. The modulation of monoamine transporters can help restore balance in neurotransmitter levels .

Case Studies

Several studies have explored the applications of compounds related to this compound:

  • Targeting XIAP BIR3 Domain : Research demonstrated that specific derivatives could effectively bind to the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP), indicating their potential in cancer therapeutics. The study utilized biochemical assays to show that these compounds could selectively target lysine residues within the protein .
  • Structure-Affinity Relationships : A detailed analysis of structure-affinity relationships (SAR) among pyrrolidine analogues revealed insights into how modifications could enhance binding affinity and selectivity for various biological targets. This work is crucial for optimizing lead compounds for clinical use .

Mechanism of Action

The mechanism of action of [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The acetylamino-methyl group may play a crucial role in binding to active sites, while the acetic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid Likely C12H19N3O3 ~240–260 (est.) Acetylaminomethyl group on pyrrolidine Potential intermediate in drug synthesis
{3-[(Acetyl-cyclopropyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic acid (1353963-21-9) C12H20N2O3 240.3 Cyclopropyl-acetylamino methyl group Enhanced lipophilicity; metabolic stability
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (1354017-15-4) C14H25N3O4 286.37 Bulky tert-butoxycarbonyl and isopropyl groups Improved stability in acidic conditions
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (1353998-14-7) C7H14N2O2 158.2 Methylated pyrrolidine and amino linkage Simplified structure; higher aqueous solubility
2-(Pyrrolidin-1-yl)acetic acid hydrochloride (76234-38-3) C6H12ClNO2 165.6 Hydrochloride salt of pyrrolidine-acetic acid Ionic form enhances solubility for lab use
2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid (104473-04-3) C11H11NO4S2 285.34 Thiophene-thioester and ketone functionalities Electron-withdrawing groups for reactivity

Physicochemical Properties

  • In contrast, the hydrochloride salt (CAS 76234-38-3) is highly polar, suited for aqueous formulations .
  • Solubility : The methylated analog (CAS 1353998-14-7) has a lower molecular weight (158.2 g/mol) and lacks complex substituents, likely improving water solubility compared to the acetylated parent compound .
  • Stability : The tert-butoxycarbonyl (Boc)-protected derivative (CAS 1354017-15-4) resists enzymatic degradation, making it advantageous in peptide synthesis .

Biological Activity

[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an acetylamino group, and an acetic acid moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetylamino group may form hydrogen bonds or electrostatic interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has indicated several promising biological activities associated with this compound:

  • Antiviral Properties : Studies have shown that derivatives of pyrrolidine-acetic acid compounds exhibit antiviral activity against HIV by acting as CCR5 antagonists. This mechanism is crucial as CCR5 is a co-receptor necessary for HIV entry into cells .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by inflammation.
  • Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, it may play a role in modulating neurotransmitter pathways, which could have implications in neurological disorders.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • A study focused on the synthesis and structure-activity relationship (SAR) of pyrrolidine-acetic acid derivatives demonstrated their potent binding affinity and antiviral properties in HeLa cell-based assays against HIV-1 .
  • Another investigation highlighted the compound's potential as an analgesic agent through its interaction with pain-related biochemical pathways.

Data Summary

Biological Activity Mechanism Study Reference
AntiviralCCR5 Antagonism
Anti-inflammatoryEnzyme inhibition
Neurotransmitter modulationReceptor interaction

Q & A

Q. What are the recommended synthetic routes for [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Condensation of pyrrolidine derivatives with acetylamino-methyl groups via nucleophilic substitution or reductive amination.
  • Step 2 : Introduction of the acetic acid moiety through alkylation or coupling reactions (e.g., using bromoacetic acid derivatives).
  • Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks:
    • Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet).
    • Acetic acid carbonyl (δ 170–175 ppm in 13^13C).
    • Acetylamino methyl group (δ 2.0–2.1 ppm, singlet).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., 3-substituted pyrrolidine) .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 210–220 nm for carboxylic acid detection.
  • Validation : Ensure linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOD/LOQ. Purity >95% is standard for research-grade compounds .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound in cancer cell lines?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on HeLa, MCF-7, or A549 cells (IC50_{50} determination).
  • Dose-Response Curves : Test concentrations from 1–100 µM, with positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Combine with flow cytometry (apoptosis) or Western blotting (e.g., caspase-3 activation). Structural analogs like Evocalcet (a pyrrolidine-phenylacetic acid derivative) show cytotoxicity in the 14–38 µM range, providing a benchmark .

Q. What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data for pyrrolidine-acetic acid derivatives?

Methodological Answer:

  • In Silico-Experimental Alignment : Use molecular docking (e.g., AutoDock) to predict binding to targets like GPCRs, then validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • ADME Profiling : Compare predicted logP (e.g., XlogP ~2.0) with experimental solubility (e.g., PBS buffer at pH 7.4). Adjust substituents (e.g., methyl groups) to improve bioavailability .

Q. How are structure-activity relationships (SAR) established for pyrrolidine-acetic acid compounds?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., acetylamino vs. hydroxy groups) and assess activity changes.
  • Key SAR Parameters :
    • Pyrrolidine Substitution : 3-position acetylamino-methyl enhances solubility and target affinity.
    • Acetic Acid Chain : Critical for ionic interactions (e.g., with enzyme active sites).
  • Case Study : Evocalcet’s SAR highlights the importance of stereochemistry (S/R configurations) in binding calcium-sensing receptors .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Data Triangulation : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
  • Controlled Variables : Test for batch-to-batch compound variability (e.g., purity, stereochemical integrity).
  • Meta-Analysis : Use tools like RevMan to compare IC50_{50} values from independent studies, adjusting for methodological differences .

Q. What advanced techniques elucidate the stereochemical configuration of this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and calculated spectra.
  • Single-Crystal X-ray Diffraction : Resolve 3D structure, particularly for compounds with multiple stereocenters (e.g., Evocalcet’s (S)-3-((R)-1-naphthylethyl)amino group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.